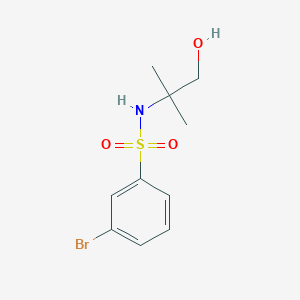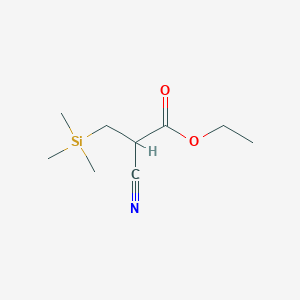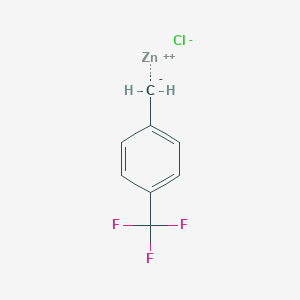
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is an organozinc compound that features a benzyl group substituted with a trifluoromethyl group at the para position, coordinated to a zinc(II) ion and chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE typically involves the reaction of (4-(trifluoromethyl)benzyl)magnesium chloride with zinc(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bound benzyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides are used under mild conditions.
Cross-Coupling: Catalysts like palladium or nickel are employed, often in the presence of ligands to facilitate the reaction.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound include substituted benzyl derivatives, which can be further functionalized for various applications.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is used as a reagent for introducing the (4-(trifluoromethyl)benzyl) group into target molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology and Medicine
The compound is explored for its potential in drug discovery and development. The trifluoromethyl group is known to enhance the biological activity of compounds, making this compound a useful intermediate in the synthesis of biologically active molecules.
Industry
In the materials science industry, this compound is used in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE exerts its effects involves the transfer of the (4-(trifluoromethyl)benzyl) group to a target molecule. This transfer is facilitated by the zinc(II) ion, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-methylbenzyl)zinc(II) chloride
- (4-chlorobenzyl)zinc(II) chloride
- (4-fluorobenzyl)zinc(II) chloride
Uniqueness
Compared to similar compounds, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is unique due to the presence of the trifluoromethyl group, which significantly enhances the compound’s chemical and physical properties. The trifluoromethyl group increases the lipophilicity, metabolic stability, and overall reactivity of the compound, making it more versatile and valuable in various applications.
Propriétés
Formule moléculaire |
C8H6ClF3Zn |
|---|---|
Poids moléculaire |
260.0 g/mol |
Nom IUPAC |
zinc;1-methanidyl-4-(trifluoromethyl)benzene;chloride |
InChI |
InChI=1S/C8H6F3.ClH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ZZGLYJFBLGXGPU-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC=C(C=C1)C(F)(F)F.[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B8395955.png)
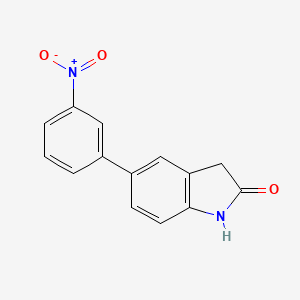
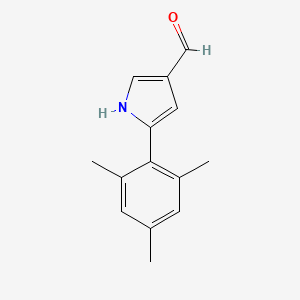
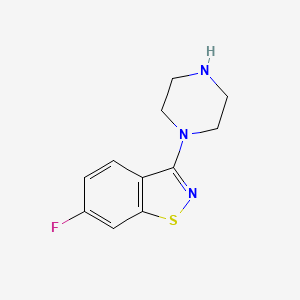
![6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8395987.png)
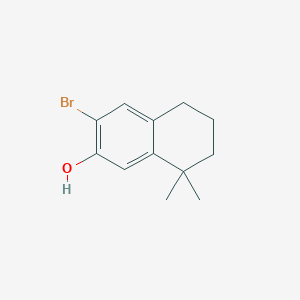
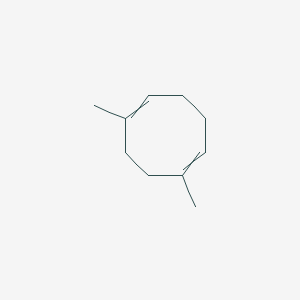

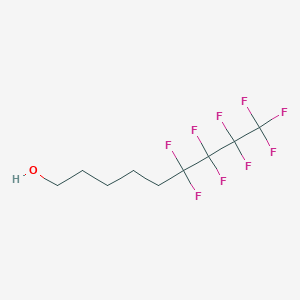
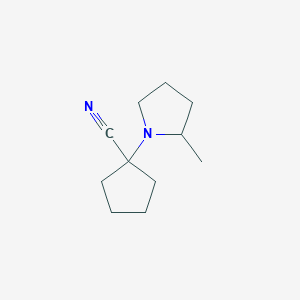
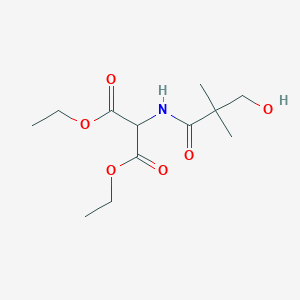
![N-(2,6-dimethylphenyl)-2-{4-[2-(2 chlorophenoxy)acetyl]piperazinyl}acetamide](/img/structure/B8396034.png)
